molecular formula C17H12Cl4O5 B100987 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one CAS No. 19314-80-8

2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one

Cat. No. B100987
CAS RN: 19314-80-8
M. Wt: 438.1 g/mol
InChI Key: PPFWMXVOIABRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one, also known as TCDD, is a synthetic organic compound that belongs to the dioxin family. It is a highly toxic and persistent environmental pollutant that is produced as a byproduct of various industrial processes, such as waste incineration, paper bleaching, and pesticide manufacturing. TCDD is known to have harmful effects on human health, including cancer, reproductive and developmental disorders, and immune system dysfunction.

Mechanism of Action

The toxic effects of 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one are mediated through its interaction with the aryl hydrocarbon receptor (AhR), a cytoplasmic protein that binds to various environmental pollutants and activates a signaling pathway that leads to the expression of target genes. This compound binds to the AhR with high affinity and induces its translocation to the nucleus, where it binds to specific DNA sequences and regulates gene expression. The downstream effects of this compound exposure are complex and involve changes in the expression of multiple genes and proteins, leading to alterations in cellular metabolism, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound exposure has been shown to have a wide range of biochemical and physiological effects on various organs and tissues in the body. These effects include alterations in lipid metabolism, glucose homeostasis, and oxidative stress. This compound exposure has also been shown to affect the immune system, leading to immunosuppression and increased susceptibility to infections. Additionally, this compound exposure has been linked to reproductive and developmental disorders, including reduced fertility, miscarriages, and birth defects.

Advantages and Limitations for Lab Experiments

2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one is a highly toxic and persistent environmental pollutant that poses significant health risks to humans and wildlife. As such, its use in laboratory experiments is highly regulated and restricted. However, this compound has been used extensively in toxicological studies to investigate its effects on various biological systems and to develop new methods for its detection and removal from the environment. The advantages of using this compound in laboratory experiments include its well-characterized toxicological effects and its ability to induce changes in gene expression and cellular signaling pathways. The limitations of using this compound in laboratory experiments include its high toxicity, its persistence in the environment, and its potential to contaminate laboratory equipment and samples.

Future Directions

Future research on 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one should focus on developing new methods for its detection, removal, and remediation from the environment. Additionally, further studies are needed to investigate the mechanisms underlying its toxicological effects and to identify new targets for intervention and treatment. Finally, research should be conducted to investigate the potential health effects of exposure to low levels of this compound, which may be more relevant to human exposure than the high levels typically used in laboratory experiments.

Synthesis Methods

2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one is synthesized through a complex series of chemical reactions that involve the chlorination of various precursor compounds. The most common method of this compound synthesis involves the reaction of 2,4,5-trichlorophenol with copper(II) oxide and sodium hydroxide, followed by the addition of 3,4-dimethoxytoluene and the oxidation of the resulting product with potassium permanganate and sulfuric acid.

Scientific Research Applications

2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one has been extensively studied for its toxicological effects on human health and the environment. It has been shown to have a wide range of biological effects, including carcinogenicity, immunotoxicity, neurotoxicity, and endocrine disruption. This compound is also known to affect the expression of various genes and proteins, leading to changes in cellular signaling pathways and physiological processes.

properties

IUPAC Name

2,4,8,10-tetrachloro-3,9-dimethoxy-1,7-dimethylbenzo[b][1,4]benzodioxepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl4O5/c1-5-7-13(10(20)14(23-3)8(5)18)25-12-6(2)9(19)15(24-4)11(21)16(12)26-17(7)22/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFWMXVOIABRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=C1Cl)OC)Cl)OC3=C(C(=C(C(=C3OC2=O)Cl)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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